N-[(4-methylphenyl)methyl]aniline
Overview
Description
N-[(4-methylphenyl)methyl]aniline, also known as 4-methyl-N-phenylbenzenemethanamine, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-methylbenzyl group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Scientific Research Applications
N-[(4-methylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of polymers and other advanced materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(4-methylphenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted anilines, imines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Comparison: N-[(4-methylphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDICHOBQRBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303565 | |
Record name | n-(4-methylbenzyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15818-64-1 | |
Record name | NSC159089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-methylbenzyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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